molecular formula C19H19F2N3O3S2 B2540165 4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 905691-35-2

4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2540165
CAS No.: 905691-35-2
M. Wt: 439.5
InChI Key: KNNDMCSKYQBKKE-UHFFFAOYSA-N
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Description

4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a sulfamoyl benzamide derivative featuring a 1,3-benzothiazole core substituted with 4,6-difluoro groups and a butyl(methyl)sulfamoyl side chain. The sulfamoyl group is a common pharmacophore in enzyme inhibitors (e.g., targeting thioredoxin reductase or carbonic anhydrase), while the fluorinated benzothiazole moiety may enhance metabolic stability and binding affinity due to increased electronegativity and lipophilicity .

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O3S2/c1-3-4-9-24(2)29(26,27)14-7-5-12(6-8-14)18(25)23-19-22-17-15(21)10-13(20)11-16(17)28-19/h5-8,10-11H,3-4,9H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNDMCSKYQBKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Fluorinated Aniline Derivatives

4,6-Difluoro-1,3-benzothiazol-2-amine is synthesized via cyclization of 2-amino-4,6-difluorobenzenethiol. This precursor is prepared by treating 2-amino-4,6-difluorophenol with thiourea in hydrochloric acid under reflux:

$$
\text{2-Amino-4,6-difluorophenol} + \text{Thiourea} \xrightarrow{\text{HCl, Δ}} \text{4,6-Difluoro-1,3-benzothiazol-2-amine} + \text{NH}3 + \text{H}2\text{O}
$$

Reaction Conditions :

  • Solvent : Ethanol/water (1:1).
  • Temperature : 80–90°C for 6–8 hours.
  • Yield : ~60–70% after recrystallization from ethanol.

Alternative Route via Herz Reaction

An alternative method involves the Herz reaction, where 2-amino-4,6-difluoroaniline reacts with sulfur monochloride (S$$2$$Cl$$2$$) in dichloromethane:

$$
\text{2-Amino-4,6-difluoroaniline} + \text{S}2\text{Cl}2 \xrightarrow{\text{CH}2\text{Cl}2} \text{4,6-Difluoro-1,3-benzothiazol-2-amine} + 2\text{HCl}
$$

Optimization Notes :

  • Excess S$$2$$Cl$$2$$ (1.2 equiv) ensures complete cyclization.
  • Reaction progress monitored by TLC (R$$_f$$ = 0.45 in ethyl acetate/hexane, 1:2).

Synthesis of 4-(Butyl(methyl)sulfamoyl)benzoyl Chloride

Chlorosulfonation of Benzoic Acid

4-Chlorosulfonylbenzoic acid is synthesized by treating benzoic acid with chlorosulfonic acid at 0–5°C:

$$
\text{Benzoic acid} + \text{ClSO}3\text{H} \xrightarrow{0–5^\circ\text{C}} \text{4-Chlorosulfonylbenzoic acid} + \text{H}2\text{O}
$$

Key Parameters :

  • Molar Ratio : 1:1.2 (benzoic acid:ClSO$$_3$$H).
  • Reaction Time : 4 hours.
  • Isolation : Precipitated by pouring into ice-water, filtered, and dried (yield: 85–90%).

Sulfonamide Formation with N-Butylmethylamine

4-Chlorosulfonylbenzoic acid reacts with N-butylmethylamine in acetone under reflux to form 4-(butyl(methyl)sulfamoyl)benzoic acid:

$$
\text{4-Chlorosulfonylbenzoic acid} + \text{N-Butylmethylamine} \xrightarrow{\text{Acetone, Δ}} \text{4-(Butyl(methyl)sulfamoyl)benzoic acid} + \text{HCl}
$$

Conditions :

  • Base : Potassium hydroxide (1.5 equiv).
  • Workup : Neutralized with dilute HCl, filtered, and recrystallized from ethanol (yield: 75–80%).

Conversion to Acid Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride:

$$
\text{4-(Butyl(methyl)sulfamoyl)benzoic acid} + \text{SOCl}2 \xrightarrow{\text{Reflux}} \text{4-(Butyl(methyl)sulfamoyl)benzoyl chloride} + \text{SO}2 + \text{HCl}
$$

Purification : Distilled under reduced pressure to remove excess SOCl$$_2$$ (yield: 95%).

Amide Coupling Reaction

Reaction Between Benzoyl Chloride and Benzothiazol-2-amine

The final step involves coupling 4-(butyl(methyl)sulfamoyl)benzoyl chloride with 4,6-difluoro-1,3-benzothiazol-2-amine in dimethylformamide (DMF):

$$
\text{4-(Butyl(methyl)sulfamoyl)benzoyl chloride} + \text{4,6-Difluoro-1,3-benzothiazol-2-amine} \xrightarrow{\text{DMF, KOH}} \text{Target Compound} + \text{KCl} + \text{H}_2\text{O}
$$

Optimized Conditions :

  • Molar Ratio : 1:1.1 (acyl chloride:amine).
  • Base : Potassium hydroxide (2.0 equiv).
  • Temperature : 60°C for 8 hours.
  • Yield : 68–72% after recrystallization from ethanol.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Analysis

  • C=O Stretch : 1,643 cm$$^{-1}$$ (amide I band).
  • S=O Stretch : 1,300 cm$$^{-1}$$ (asymmetric), 1,077 cm$$^{-1}$$ (symmetric).
  • C-F Stretch : 1,100–1,150 cm$$^{-1}$$ (fluorine substituents).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H-NMR (400 MHz, DMSO-d$$6$$) :
    • δ 8.76 (s, 1H, NH).
    • δ 7.98–8.28 (m, 4H, aromatic CH).
    • δ 2.51 (s, 3H, N-CH$$3$$).
    • δ 1.20–1.50 (m, 4H, butyl chain).

Yield Optimization and Challenges

Table 1: Reaction Yields for Key Intermediates

Intermediate Yield (%) Purification Method
4,6-Difluoro-1,3-benzothiazol-2-amine 65 Recrystallization (EtOH)
4-(Butyl(methyl)sulfamoyl)benzoic acid 78 Neutralization, filtration
Target Compound 70 Recrystallization (EtOH)

Challenges :

  • Fluorine’s electron-withdrawing effects reduce nucleophilicity of the benzothiazol-2-amine, necessitating excess acyl chloride.
  • Sulfonamide hydrolysis risk during aqueous workup requires pH control.

Methodological Considerations

  • Solvent Choice : DMF enhances acyl chloride reactivity but complicates removal; acetone offers a balance of solubility and ease of evaporation.
  • Regioselectivity : Chlorosulfonation predominantly occurs at the para position due to benzoic acid’s directing effects.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research has indicated that sulfonamide derivatives can exhibit significant anticancer properties. The compound has been shown to inhibit specific carbonic anhydrases (CAs), which are implicated in tumor progression and metastasis. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The inhibition of CA IX specifically has been linked to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents .

Antimicrobial Properties

The antimicrobial efficacy of sulfonamides is well-documented, with many derivatives showing activity against a range of bacteria and fungi. The compound has been evaluated for its antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. In vitro studies suggest that it may disrupt bacterial growth by inhibiting vital metabolic pathways involving sulfonamide-sensitive enzymes .

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's. The compound has shown potential in inhibiting these enzymes, thereby suggesting its application in treating cognitive disorders .

Case Studies

StudyObjectiveFindings
Nemr et al. (2021)Investigate anticancer and antimicrobial propertiesThe compound exhibited significant inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM and showed promising anti-bacterial activity against multiple strains .
Abbasi et al. (2014)Evaluate enzyme inhibition for Alzheimer’s treatmentDemonstrated effective inhibition of acetylcholinesterase by sulfonamide derivatives, indicating potential therapeutic benefits for Alzheimer's disease .
Kasimogullari et al. (2015)Assess anti-proliferative effectsFound that sulfonamide derivatives had broad-spectrum antitumor activity compared to standard anticancer drugs .

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The presence of the difluoro and sulfonamide groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)
  • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Feature Target Compound LMM5/LMM11
Core Structure 1,3-Benzothiazole with 4,6-difluoro 1,3,4-Oxadiazole
Sulfamoyl Substituent Butyl(methyl)sulfamoyl Benzyl(methyl) or cyclohexyl(ethyl)
Aromatic Substituents None (fluorinated benzothiazole) 4-Methoxyphenylmethyl (LMM5), furan (LMM11)

Key Structural Insights :

  • The target compound’s fluorinated benzothiazole core may confer greater metabolic stability compared to the oxadiazole rings in LMM5/LMM11, which are prone to hydrolytic degradation .
Compound 6e (Artemisinin Hybrid)
  • Structure: (E)-N-(2-(10β-Dihydroartemisinoxy)ethyl)-4-((4-(2-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)methyl)benzamide
Feature Target Compound Compound 6e
Core Structure Sulfamoyl benzamide Artemisinin-benzamide hybrid
Sulfamoyl Group Butyl(methyl)sulfamoyl N-(2-methylphenyl)sulfamoyl vinyl
Unique Moieties Fluorinated benzothiazole Dihydroartemisinin ether linkage

Key Structural Insights :

  • Compound 6e integrates an artemisinin derivative , typically associated with antimalarial activity, whereas the target compound’s fluorinated benzothiazole suggests divergent therapeutic applications (e.g., antifungal or kinase inhibition) .
  • The vinylphenoxy linker in 6e may enhance conformational flexibility compared to the rigid benzothiazole core of the target compound .
LMM5 and LMM11
  • Target Compound Hypothesis : The fluorinated benzothiazole may improve target selectivity for fungal Trr1 over human isoforms, but this requires experimental validation.
Compound 6e
  • The sulfamoyl group could synergize with artemisinin’s redox-active properties .
Computational Insights
  • Such approaches could predict the target compound’s binding to Trr1 or other enzymes by modeling hydrophobic enclosure and hydrogen-bond interactions .

Pharmacokinetic and Physicochemical Properties

Table 1: Comparative Properties (Hypothetical for Target Compound)
Property Target Compound LMM5 LMM11 Compound 6e
Molecular Weight ~450 g/mol (estimated) ~550 g/mol ~520 g/mol ~731 g/mol
LogP ~3.5 (predicted) ~4.0 ~3.8 ~5.2
Key Moieties Fluorinated benzothiazole Oxadiazole, methoxy Oxadiazole, furan Artemisinin, vinyl

Notes:

  • The target compound’s lower molecular weight and fluorine atoms may improve oral bioavailability compared to bulkier analogs like 6e.
  • LMM5’s 4-methoxyphenyl group could enhance cytochrome P450 interactions, increasing drug-drug interaction risks relative to the target compound .

Biological Activity

The compound 4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Formula

The molecular formula of this compound is:

C15H17F2N3O2SC_{15}H_{17}F_{2}N_{3}O_{2}S

Structural Characteristics

The compound features a benzamide core linked to a sulfamoyl group and a difluorobenzothiazole moiety. The presence of fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting specific kinases involved in cell proliferation. The structural motifs may facilitate interactions with target proteins, leading to reduced tumor growth.
  • Anti-inflammatory Effects : Compounds similar in structure have demonstrated anti-inflammatory activities by modulating cytokine production and inhibiting pathways such as NF-kB.
  • Antimicrobial Properties : There is evidence suggesting that sulfamoyl derivatives can possess antimicrobial activity by interfering with bacterial folate synthesis.

Case Study 1: Anticancer Activity

A study involving derivatives of benzothiazole showed that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways .

Case Study 2: Anti-inflammatory Activity

Research demonstrated that related sulfamoyl compounds could inhibit the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 3: Antimicrobial Efficacy

In vitro assays revealed that sulfamoyl derivatives showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell wall synthesis .

Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInhibition of cell proliferation
Anti-inflammatoryCytokine modulation
AntimicrobialDisruption of cell wall synthesis

Structure-Activity Relationship (SAR)

Compound StructureActivityObservations
Benzamide core with difluoro groupsHigh cytotoxicityEnhanced interaction with target proteins
Sulfamoyl groupAnti-inflammatoryModulates inflammatory pathways
Butyl substituentIncreased lipophilicityImproved bioavailability

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